molecular formula C12H14O6S B12285226 beta-D-Glucopyranosiduronic acid, phenyl 1-thio-

beta-D-Glucopyranosiduronic acid, phenyl 1-thio-

Cat. No.: B12285226
M. Wt: 286.30 g/mol
InChI Key: RHPLMWIRSZPGCJ-GOVZDWNOSA-N
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Description

Beta-D-Glucopyranosiduronic acid, phenyl 1-thio-: is a chemical compound with the molecular formula C12H14O6S. It is also known as phenyl-beta-D-thioglucuronic acid. This compound is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. It is commonly used in biochemical research and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- typically involves the reaction of glucuronic acid derivatives with thiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the phenylthio group. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, phenyl 1-thio- involves its interaction with specific molecular targets. The phenylthio group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of specific enzymes .

Comparison with Similar Compounds

    Phenyl beta-D-glucopyranoside: A similar compound with a phenyl group attached to the glucopyranoside moiety.

    Methyl beta-D-glucopyranosiduronic acid, phenyl 1-thio-: A methyl ester derivative of the compound.

    Ethyl beta-D-glucopyranosiduronic acid, phenyl 1-thio-: An ethyl ester derivative of the compound .

Uniqueness: Beta-D-Glucopyranosiduronic acid, phenyl 1-thio- is unique due to its specific structural features, such as the phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H14O6S

Molecular Weight

286.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carbothioic S-acid

InChI

InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)19)18-12(9(7)15)17-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,19)/t7-,8-,9+,10-,12+/m0/s1

InChI Key

RHPLMWIRSZPGCJ-GOVZDWNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)S)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)S)O)O)O

Origin of Product

United States

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